

# A Head-to-Head Comparison: AWT020 and Pembrolizumab in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TP-020  |           |
| Cat. No.:            | B560597 | Get Quote |

In the rapidly evolving landscape of cancer immunotherapy, the blockade of the PD-1/PD-L1 axis has become a cornerstone of treatment for a multitude of malignancies. Pembrolizumab (Keytruda®), a humanized monoclonal antibody targeting PD-1, has established itself as a standard-of-care in numerous cancer types.[1][2][3] This guide provides a comparative overview of pembrolizumab and AWT020, a novel investigational agent, offering insights for researchers, scientists, and drug development professionals.

AWT020 is a first-in-class bifunctional fusion protein that combines a humanized anti-PD-1 nanobody with an engineered, variant form of Interleukin-2 (IL-2).[4][5] This innovative design aims to overcome the limitations of existing anti-PD-1 therapies by delivering a dual mechanism of action directly to the tumor microenvironment.[4][6]

Due to the different developmental stages—pembrolizumab being an approved drug with extensive clinical data and AWT020 being in early-phase clinical trials—this comparison will juxtapose the established clinical profile of pembrolizumab with the preclinical and emerging clinical data for AWT020.

# Mechanism of Action: A Tale of Two Strategies

Both AWT020 and pembrolizumab target the programmed cell death protein 1 (PD-1) receptor on T-cells, but their mechanisms diverge significantly beyond this initial step.

Pembrolizumab is a monoclonal antibody that binds to the PD-1 receptor, blocking its interaction with its ligands, PD-L1 and PD-L2.[7][8] This action releases the "brakes" on the



immune system, restoring the ability of T-cells to recognize and attack cancer cells.[7][8]

AWT020 employs a dual-targeting strategy. The anti-PD-1 component, a nanobody, not only blocks the PD-1/PD-L1 interaction but also serves as a targeting moiety to deliver an engineered IL-2 mutein (IL-2c) directly to PD-1-expressing tumor-infiltrating lymphocytes (TILs). [4][5][9] This IL-2c is designed to have no binding to the IL-2 receptor alpha subunit (IL-2Rα or CD25), which is abundant on regulatory T-cells (Tregs), and an attenuated affinity for the IL-2 receptor beta and gamma complex (IL-2Rβγ).[4][6][9] This engineering aims to preferentially stimulate and expand effector T-cells and CD8+ T-cells within the tumor, while minimizing the systemic toxicities and the expansion of immunosuppressive Tregs associated with high-dose IL-2 therapy.[4][6][10]

#### Comparative Mechanism of Action: AWT020 vs. Pembrolizumab



Click to download full resolution via product page



Diagram 1: Comparative Mechanism of Action

## Preclinical and Clinical Data: A Side-by-Side Look

Direct head-to-head clinical trial data for AWT020 and pembrolizumab is not available. The following tables summarize the available data for each compound, highlighting the different nature of the evidence.

## **AWT020: Preclinical Efficacy and Early Clinical Safety**

The preclinical efficacy of AWT020 has been evaluated using its mouse surrogate, mAWT020, in various syngeneic tumor models.[4][9][11] A first-in-human Phase 1 trial (NCT06092580) is currently evaluating the safety and preliminary efficacy of AWT020 in patients with advanced cancers.[12][13][14]

Table 1: Summary of Preclinical Efficacy of mAWT020

| Experiment                 | Model                                    | Comparator(s)                    | Key Findings                                                                                          | Reference |
|----------------------------|------------------------------------------|----------------------------------|-------------------------------------------------------------------------------------------------------|-----------|
| Tumor Growth<br>Inhibition | MC38 (colon<br>carcinoma)                | anti-mPD-1                       | 100% complete response with a single 0.3 mg/kg dose of mAWT020.                                       | [11]      |
| Tumor Growth Inhibition    | CT26 (colon<br>carcinoma)                | anti-mPD-1, IL-2,<br>combination | mAWT020<br>demonstrated<br>markedly<br>enhanced anti-<br>tumor efficacy.<br>70% complete<br>response. | [4][11]   |
| Tumor Growth Inhibition    | B16F10<br>(melanoma, PD-<br>1 resistant) | anti-mPD-1                       | >90% tumor growth inhibition with mAWT020.                                                            | [11]      |



| Immune Cell Profiling | CT26 tumor-bearing mice | anti-mPD-1 | mAWT020 preferentially expands CD8+ T-cells within tumors, sparing peripheral T and NK cells. [[4][9] |

Table 2: Initial Clinical Data from Phase 1 Study of AWT020 (NCT06092580)

| Parameter        | Data (as of Jan 8, 2025)                                                                                          | Reference    |
|------------------|-------------------------------------------------------------------------------------------------------------------|--------------|
| Patients Treated | 16 patients across three dose escalation groups (0.3, 0.6, and 1 mg/kg).                                          | [12][13]     |
| Prior Therapies  | 6 patients had received prior anti-PD-(L)1 therapies.                                                             | [12][13]     |
| Safety           | Most treatment-related adverse events (TRAEs) were Grade 1-2 (rash, arthralgia, hypothyroidism, nausea, fatigue). | [12][13][15] |

| Efficacy | 2 responses observed (1 in thymic carcinoma with primary resistance to anti-PD-1; 1 in thymoma with acquired resistance). 6 patients had stable disease. |[12][13] |

## Pembrolizumab: Established Clinical Efficacy and Safety

Pembrolizumab has been extensively studied in numerous Phase 3 clinical trials across a wide range of cancers. The KEYNOTE-048 trial is a pivotal study that established pembrolizumab as a first-line treatment for recurrent or metastatic head and neck squamous cell carcinoma (HNSCC).[16][17]

Table 3: Key Efficacy and Safety Data for Pembrolizumab in HNSCC (KEYNOTE-048)



| Parameter                                                 | Pembrolizuma<br>b Monotherapy | Pembrolizuma<br>b +<br>Chemotherapy | EXTREME<br>Regimen<br>(Standard of<br>Care) | Reference |
|-----------------------------------------------------------|-------------------------------|-------------------------------------|---------------------------------------------|-----------|
| Overall Survival<br>(OS) - PD-L1<br>CPS ≥20               | Median: 14.9<br>months        | Median: 14.7<br>months              | Median: 10.7<br>months                      | [17]      |
| Overall Survival<br>(OS) - PD-L1<br>CPS ≥1                | Median: 12.3<br>months        | Median: 13.6<br>months              | Median: 10.4<br>months                      | [17]      |
| Overall Survival<br>(OS) - Total<br>Population            | Median: 11.5<br>months        | Median: 13.0<br>months              | Median: 10.7<br>months                      | [17]      |
| 5-Year OS Rate<br>(Total<br>Population)                   | 14.4%                         | 16.0%                               | 6.5% (vs. Pembro) / 5.2% (vs. Pembro+Chemo) | [18]      |
| Objective<br>Response Rate<br>(ORR) - Total<br>Population | 16.9%                         | 36.4%                               | 36.0%                                       | [16]      |

| Grade 3-5 All-Cause Adverse Events | 54.7% | 85.1% | 83.3% |[16] |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation of the presented data.

## **AWT020 Preclinical Studies**

The preclinical efficacy of mAWT020 was assessed in syngeneic mouse tumor models. For tumor growth inhibition studies, tumor cells (e.g., CT26, MC38) were implanted into immunocompetent mice.[9][11] Once tumors were established, mice were treated with mAWT020, an anti-mPD-1 antibody, IL-2, or a combination, and tumor volume was measured



over time.[4][9] For immune profiling, tumors and peripheral blood were harvested from treated mice, and immune cell populations (e.g., CD8+ T-cells, NK cells) were analyzed by flow cytometry.[4][9]



Click to download full resolution via product page

Diagram 2: Preclinical Experimental Workflow

### Pembrolizumab KEYNOTE-048 Clinical Trial

KEYNOTE-048 was a Phase 3, randomized, open-label study in patients with previously untreated recurrent or metastatic HNSCC.[17] A total of 882 patients were randomized 1:1:1 to receive one of three treatments:

Pembrolizumab monotherapy (200 mg every 3 weeks)



- Pembrolizumab (200 mg every 3 weeks) plus platinum-based chemotherapy (cisplatin or carboplatin) and 5-fluorouracil
- The EXTREME regimen: cetuximab plus platinum-based chemotherapy and 5-fluorouracil.
   [17]

The primary endpoints were overall survival (OS) and progression-free survival (PFS).[18] Efficacy was evaluated in the total population and in subgroups based on PD-L1 expression (Combined Positive Score [CPS]  $\geq$ 20 and CPS  $\geq$ 1).[17]

## **Comparative Summary and Future Outlook**

The comparison between AWT020 and pembrolizumab is one of an investigational, next-generation immunotherapy versus an established standard-of-care.





Logical Relationship: AWT020 vs. Pembrolizumab

Click to download full resolution via product page

**Diagram 3:** Logical Relationship Comparison

Pembrolizumab has fundamentally changed the treatment paradigm for many cancers by reactivating the patient's own immune system. However, a significant portion of patients do not respond to or develop resistance to anti-PD-1 therapy, representing a major unmet medical need.[12][13]

AWT020, with its dual mechanism of action, is designed to address these limitations. By coupling PD-1 blockade with targeted IL-2 delivery, it has the potential to generate a more robust and durable anti-tumor immune response.[4][6] Preclinical data are promising, suggesting superior efficacy to anti-PD-1 monotherapy, particularly in PD-1 resistant models.[4]



[11] Early clinical data indicate that AWT020 is clinically active, even in patients who have previously failed anti-PD-1 treatment, with a manageable safety profile.[12][13]

The ongoing Phase 1 study and future clinical trials will be critical in determining the ultimate therapeutic value of AWT020 and its place in the immunotherapy armamentarium. While pembrolizumab remains a cornerstone of cancer treatment, the development of novel agents like AWT020 offers hope for patients with limited therapeutic options and represents a logical and promising evolution in the field of immuno-oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Pembrolizumab StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pembrolizumab Wikipedia [en.wikipedia.org]
- 4. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cisactivation for enhanced anti-tumor immunity and diminished toxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Frontiers | AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity [frontiersin.org]
- 7. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 8. keytrudahcp.com [keytrudahcp.com]
- 9. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cisactivation for enhanced anti-tumor immunity and diminished toxicity PMC [pmc.ncbi.nlm.nih.gov]
- 10. anwitabio.com [anwitabio.com]
- 11. jitc.bmj.com [jitc.bmj.com]







- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. First-in-human study of AWT020, a bifunctional anti-PD-1/IL-2 fusion protein, in patients with advanced cancer. ASCO [asco.org]
- 16. merck.com [merck.com]
- 17. Pembrolizumab With or Without Chemotherapy in Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma: Updated Results of the Phase III KEYNOTE-048 Study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pembrolizumab with or without chemotherapy in recurrent or metastatic head and neck squamous cell carcinoma: 5-year follow-up from the randomized phase III KEYNOTE-048 study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison: AWT020 and Pembrolizumab in Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560597#head-to-head-comparison-of-awt020-and-pembrolizumab]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com